molecular formula C11H19N3O4 B8476536 Methyl 7-(4-methyl-3,5-dioxo-1,2,4-triazolidin-1-YL)heptanoate CAS No. 68329-17-9

Methyl 7-(4-methyl-3,5-dioxo-1,2,4-triazolidin-1-YL)heptanoate

Cat. No. B8476536
M. Wt: 257.29 g/mol
InChI Key: KKNDTZFBTQUCMB-UHFFFAOYSA-N
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Patent
US04367338

Procedure details

The 1-(6'-methoxycarbonyl-n-hex-2-enyl)-4-methyl-1,2,4-triazolidine-3,5-dione (12.4 g, 0.0486 mol) was dissolved in dimethoxyethane (200 ml) and 10% palladium on charcoal (3 g) was added and the resultant mixture was allowed to take up hydrogen (ca. 1100 mls). After the reaction was complete the resultant mixture was filtered through a kieselguhr bed and the filtrate evaporated in vacuo to afford 1-(6'-methoxycarbonyl-n-hexyl)-4-methyl-1,2,4-triazolidine-3,5-dione (12.3 g). m.p. 80°-1°.
Name
1-(6'-methoxycarbonyl-n-hex-2-enyl)-4-methyl-1,2,4-triazolidine-3,5-dione
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1100 mL
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([CH2:5][CH2:6][CH2:7][CH:8]=[CH:9][CH2:10][N:11]1[C:15](=[O:16])[N:14]([CH3:17])[C:13](=[O:18])[NH:12]1)=[O:4].[H][H]>C(COC)OC.[Pd]>[CH3:1][O:2][C:3]([CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][N:11]1[C:15](=[O:16])[N:14]([CH3:17])[C:13](=[O:18])[NH:12]1)=[O:4]

Inputs

Step One
Name
1-(6'-methoxycarbonyl-n-hex-2-enyl)-4-methyl-1,2,4-triazolidine-3,5-dione
Quantity
12.4 g
Type
reactant
Smiles
COC(=O)CCCC=CCN1NC(N(C1=O)C)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(OC)COC
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
1100 mL
Type
reactant
Smiles
[H][H]
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
3 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered through a kieselguhr bed
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC(=O)CCCCCCN1NC(N(C1=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.3 g
YIELD: CALCULATEDPERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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